molecular formula C11H14N2 B3424329 ethyl(1H-indol-4-ylmethyl)amine CAS No. 342412-30-0

ethyl(1H-indol-4-ylmethyl)amine

Cat. No. B3424329
CAS RN: 342412-30-0
M. Wt: 174.24 g/mol
InChI Key: HIBJZFFYONQAOO-UHFFFAOYSA-N
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Description

Ethyl(1H-indol-4-ylmethyl)amine is a compound that contains an indole nucleus . Indole is a significant heterocyclic system found in natural products and drugs . It plays a crucial role in cell biology and has been found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives, including ethyl(1H-indol-4-ylmethyl)amine, are synthesized through various methods . The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The application of indole derivatives as biologically active compounds for the treatment of various disorders has increased in recent years .


Molecular Structure Analysis

The molecular structure of ethyl(1H-indol-4-ylmethyl)amine is similar to that of 3-Ethyl-1H-indol-4-amine . The molecular formula is C10H12N2 .


Chemical Reactions Analysis

Amines, including ethyl(1H-indol-4-ylmethyl)amine, are good nucleophiles and can react with various compounds . They can react with acid chlorides to form amides . They can also react with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the treatment of cancer . They have been found to have cytotoxic effects on cancer cells, making them potential candidates for cancer therapy .

Anti-HIV Activity

Indole derivatives have also been found to possess anti-HIV properties . This could make them useful in the development of new treatments for HIV/AIDS.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This could make them useful in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This could make them useful in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This could make them useful in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This could make them useful in the treatment of diabetes.

Future Directions

Indole derivatives, including ethyl(1H-indol-4-ylmethyl)amine, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of a variety of indole derivatives has created interest among researchers .

Mechanism of Action

Target of Action

Ethyl(1H-indol-4-ylmethyl)amine is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl(1H-indol-4-ylmethyl)amine may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl(1H-indol-4-ylmethyl)amine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways and their downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-12-8-9-4-3-5-11-10(9)6-7-13-11/h3-7,12-13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBJZFFYONQAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304545
Record name N-Ethyl-1H-indole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342412-30-0
Record name N-Ethyl-1H-indole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342412-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-1H-indole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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